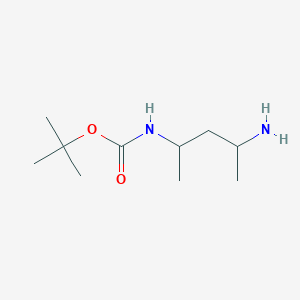

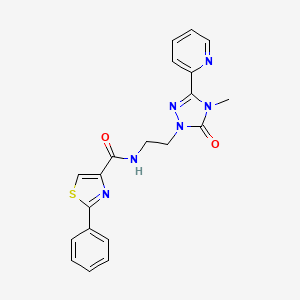

![molecular formula C23H19N3O B2685324 9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline CAS No. 638136-21-7](/img/structure/B2685324.png)

9-methyl-6-(2-phenoxyethyl)-6H-indolo[2,3-b]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxaline is a nitrogen-containing heterocyclic compound . It’s a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . They are also called 1,4-diazanapthalene,1, 4-naphthyridine, etc .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, substitutions reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure. For example, quinoxaline itself is a white crystalline powder .Aplicaciones Científicas De Investigación

Antiviral Activity and Interferon Induction

Research indicates that derivatives of 6H-indolo[2,3-b]quinoxaline, including compounds with similar structural frameworks, exhibit significant antiviral activity and the ability to induce interferon, highlighting their potential in antiviral therapy. For example, a study on 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines revealed these compounds as potent interferon inducers and antivirals, with morpholine and 4-methyl-piperidine derivatives showing notable efficacy and low cytotoxicity (Shibinskaya et al., 2010).

Binding to DNA and RNA

Another study investigated the interactions of an antiviral quinoxaline derivative with synthetic DNA and RNA, demonstrating its capacity to bind and stabilize both duplex and triplex nucleic acid structures. This binding suggests potential applications in antiretroviral therapy and as a tool in molecular biology for manipulating nucleic acid conformations (Sehlstedt et al., 1998).

Synthesis Methodology

Advancements in the synthesis of indoloquinoxaline derivatives, such as the direct synthesis of indolofuroquinoxalines, contribute to the development of greener and more efficient production methods. These methodologies facilitate the exploration of these compounds for various scientific applications, including drug development and material science (Nikumbh et al., 2016).

Photophysical Properties

The photophysical behavior of indoloquinoxaline derivatives, including modifications by hydrogen bonding, presents interesting aspects for research in fields such as photophysics and photochemistry. Such studies offer insights into how these compounds interact with light and other molecules, which is crucial for designing optical materials and sensors (Waluk & Komorowski, 1987).

Anticancer Potential

Research on 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives explores their anticancer properties, including DNA binding and cytotoxic evaluations. These studies highlight the therapeutic potential of indoloquinoxaline derivatives in cancer treatment, offering a foundation for further investigation into their mechanism of action and efficacy (Gu et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Quinoxaline and its derivatives have many pharmaceutical and industrial purposes . They have been used as antibiotics and have shown diverse pharmacological activities . The critical role of quinoxaline on various heterocyclic moieties has been given more attention in recent research . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

Propiedades

IUPAC Name |

9-methyl-6-(2-phenoxyethyl)indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O/c1-16-11-12-21-18(15-16)22-23(25-20-10-6-5-9-19(20)24-22)26(21)13-14-27-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQBQVPDAQTCHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCOC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

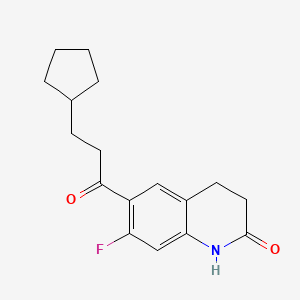

![(3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2685241.png)

![2-Methoxyphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2685242.png)

![7-(2,5-difluorophenyl)-N-[(4-fluorophenyl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B2685244.png)

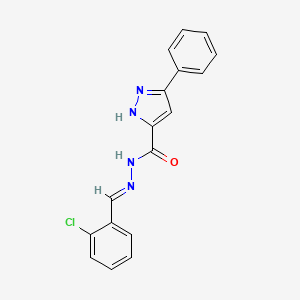

![2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide](/img/structure/B2685249.png)

![1-(4-chlorophenyl)-4-morpholino-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2685252.png)

![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2685260.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide](/img/structure/B2685263.png)